molecular formula C12H11ClN2O2S B8333254 7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone

7-Chloro-thieno[3,2-b]pyridin-2-yl-morpholin-4-yl-methanone

Cat. No. B8333254
M. Wt: 282.75 g/mol
InChI Key: VXYVLNSHSSGCHQ-UHFFFAOYSA-N
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Patent
US06964961B2

Procedure details

The title compound was prepared from morpholine and lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate by a procedure analogous to Example 1B. MS: 282/284 (MH+), HPLC Rf: 3.96 min.; HPLC purity 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]2[CH:14]=[C:15]([C:17]([O-])=[O:18])[S:16][C:9]=12.[Li+]>>[Cl:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]2[CH:14]=[C:15]([C:17]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)=[O:18])[S:16][C:9]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
lithium 7-chloro-thieno[3,2-b]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)[O-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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